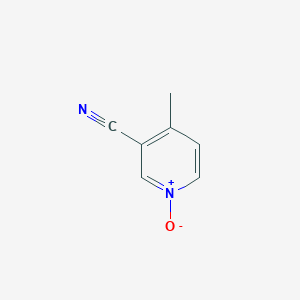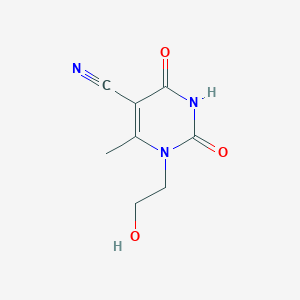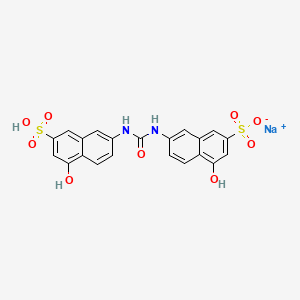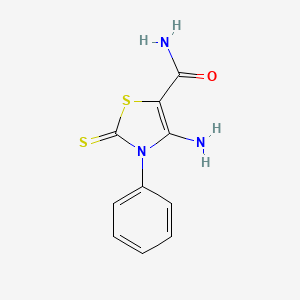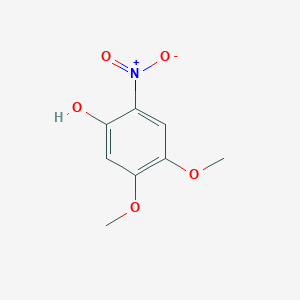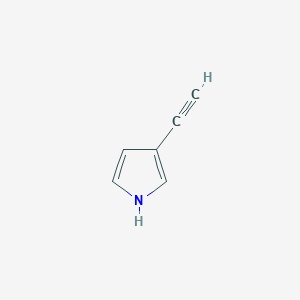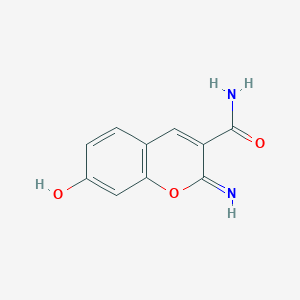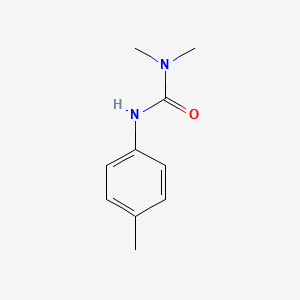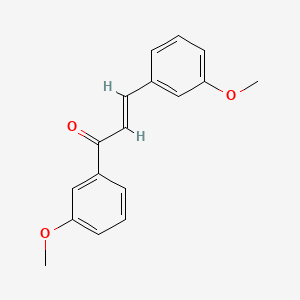
Chalcone, 3,3'-dimethoxy-
概要
説明
Chalcone, 3,3’-dimethoxy- is a compound with the molecular formula C17H16O3 . It is a type of chalcone, which are secondary metabolites of plants and are precursors for flavonoids and isoflavonoids . Chalcones are known for their wide spectrum of pharmacological properties, including antiproliferative, antifungal, antibacterial, antiviral, antileishmanial, and antimalarial activities .
Synthesis Analysis
Chalcones can be synthesized by treating aromatic aldehydes with aryl ketones in the presence of an appropriate amount of condensing agents . They can also be prepared using various reaction procedures and strategies . For instance, the Claisen-Schmidt condensation is a common methodology to prepare chalcones through carbonyl derivative condensation in the presence of a base .Molecular Structure Analysis
The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system . In chalcones, two aromatic rings and the electrophilic α, β-unsaturated carbonyl system are in continuous conjugation .Chemical Reactions Analysis
Chalcones undergo many chemical reactions and are used to synthesize heterocyclic compounds . They are structurally diverse and allow for the formation of a wide range of derivatives .Physical And Chemical Properties Analysis
The molecular weight of Chalcone, 3,3’-dimethoxy- is 268.31 g/mol . It has a topological polar surface area of 35.5 Ų and a complexity of 337 . It has no hydrogen bond donors but has three hydrogen bond acceptors .科学的研究の応用
Anti-Inflammatory Properties
Chalcones, including 3,3’-dimethoxy-, have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anti-Cancer Properties
Chalcones have also shown potential in cancer treatment. Their anti-cancer properties have been explored in various studies, making them a promising area of research for the development of new cancer therapies .
Antibacterial Properties
The antibacterial properties of chalcones make them potential candidates for the development of new antibacterial drugs . They could be used to potentiate known bioactivities or discover new activities, whether in reversing bacterial resistance or reinforcing the antibiotic effect of existing drugs .
Alzheimer’s Disease Treatment
Some chalcones have been reported to inhibit the formation of β-amyloid plaques, which is the current therapeutic approach used to treat Alzheimer’s disease . This suggests that 3,3’-dimethoxy- chalcone could potentially be used in the treatment of Alzheimer’s disease.
Antioxidant Properties
Chalcones are known to possess antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs, which could be used to treat a variety of disorders where oxidative stress plays a key role.
Antiparasitic Properties
The antiparasitic properties of chalcones have been explored in various studies . This suggests that 3,3’-dimethoxy- chalcone could potentially be used in the treatment of parasitic infections.
Monoamine Oxidase Inhibition
Dimethoxylated chalcones have been found to inhibit monoamine oxidase B (MAO-B) more potently than MAO-A . This suggests potential applications in the treatment of disorders related to monoamine oxidase activity, such as depression and Parkinson’s disease.
Drug Discovery
The unique chemical structural features of chalcones have inspired the synthesis of numerous chalcone derivatives . Many of these synthetic analogs possess similar bioactivities as their natural counterparts, but often with enhanced potency and reduced toxicity . This opens up a new chemical space for exploitation for new drug discovery .
作用機序
Target of Action
Chalcones, including 3,3’-dimethoxy-, are known for their wide spectrum of biological activities . They are key precursors for flavonoid and isoflavonoid syntheses . They have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, antiviral, and antiparasitic properties . The primary targets of chalcones are often enzymes involved in these biological processes . For instance, chalcones have been found to target glycogen synthase kinase 3 beta (GSK3β), a protein involved in various cellular processes including cell division and apoptosis .
Mode of Action
The mode of action of chalcones is attributed to their unique structural features. They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system . This structure allows chalcones to interact with their targets in a specific manner. For example, chalcones can inhibit GSK3β, leading to changes in cell division and apoptosis processes . The exact interaction between 3,3’-dimethoxy- chalcone and its targets is still under investigation.
Biochemical Pathways
Chalcones affect various biochemical pathways due to their wide range of biological activities . They are involved in the flavonoid biosynthetic pathway as key precursors . In addition, they can influence other pathways through their interaction with enzymes like GSK3β
Result of Action
The result of chalcone action can be seen in their various biological activities. For instance, chalcones have been reported to exhibit anticancer properties by inhibiting cell division and promoting apoptosis . They also show anti-inflammatory, antimicrobial, and antiviral activities . The specific molecular and cellular effects of 3,3’-dimethoxy- chalcone are subject to ongoing research.
Safety and Hazards
将来の方向性
Chalcones have shown promise as future drug candidates due to their similar or superior activities compared to those of the standards . They could serve as a reliable platform for natural products-based drug discovery toward promising drug lead molecules or drug candidates . Further studies are needed to elucidate their structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .
特性
IUPAC Name |
(E)-1,3-bis(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-7-3-5-13(11-15)9-10-17(18)14-6-4-8-16(12-14)20-2/h3-12H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYKLHBQWLEZOH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chalcone, 3,3'-dimethoxy- | |
CAS RN |
72129-75-0 | |
| Record name | 2-Propen-1-one, 1,3-bis(3-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072129750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methyl}amino)benzoic acid](/img/structure/B3056454.png)
![Benzenamine, 4,4'-methylenebis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B3056455.png)

